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molecular formula C6F11KO3 B8745816 Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate CAS No. 67118-55-2

Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate

Cat. No. B8745816
M. Wt: 368.14 g/mol
InChI Key: JEDKCJRGYITGMG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using perfluoro-2-methyl-3-oxahexanoyl fluoride (16.6 g, 50 mmol), potassium trimethylsilanolate (6.41 g, 50 mmol), and dry ether (300 mL). Potassium perfluoro-2-methyl-3-oxahexanoate (12.3 g initially and 0.9 g by concentrating the filtrate under vacuum; total: 13.2 g, 72% yield) was isolated as a white solid: 19F NMR (D2O) δ -81.0 ##STR12##
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
6.41 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:17]([F:20])([F:19])[F:18])([O:6][C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3](F)=[O:4].C[Si](C)(C)[O-:23].[K+:26]>CCOCC>[F:1][C:2]([C:17]([F:18])([F:19])[F:20])([O:6][C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:12])([F:10])[F:11])[C:3]([O-:4])=[O:23].[K+:26] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
FC(C(=O)F)(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Step Two
Name
potassium trimethylsilanolate
Quantity
6.41 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Potassium perfluoro-2-methyl-3-oxahexanoate (12.3 g initially and 0.9 g by concentrating the filtrate under vacuum
CUSTOM
Type
CUSTOM
Details
total: 13.2 g, 72% yield) was isolated as a white solid

Outcomes

Product
Name
Type
Smiles
FC(C(=O)[O-])(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F.[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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